molecular formula C6H8N4O2S B11061884 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one

Cat. No.: B11061884
M. Wt: 200.22 g/mol
InChI Key: GMFSXTMVUNXEHZ-UHFFFAOYSA-N
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Description

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one (Vitas-M Lab ID: STK226474) is a heterocyclic compound supplied as a dry powder with a molecular weight of 200.22 and the empirical formula C6H8N4O2S . This compound is designed for biological screening and lead optimization processes in early-stage drug discovery . Its structure incorporates a tetrazole moiety, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to act as a bioisostere for carboxylic acids, which can be used to improve the pharmacokinetic properties of drug candidates. The compound's physicochemical profile, characterized by a LogP of -1.165, zero hydrogen bond donors, and a polar surface area of 95 Ų, suggests favorable properties for oral bioavailability as per Lipinski's Rule of Five . Recent scientific literature highlights the significant research interest in 1H-tetrazole-5-thiol derivatives as versatile building blocks for creating novel chemical entities, particularly through metal-free, chemoselective hydroamination reactions with styrene derivatives to form pharmaceutically relevant structures . This makes this compound a valuable reagent for medicinal chemists exploring new chemical space in the synthesis of potential cytotoxic agents or other therapeutic compounds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H8N4O2S

Molecular Weight

200.22 g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanyloxolan-2-one

InChI

InChI=1S/C6H8N4O2S/c1-10-6(7-8-9-10)13-4-2-3-12-5(4)11/h4H,2-3H2,1H3

InChI Key

GMFSXTMVUNXEHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SC2CCOC2=O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into two primary components:

  • Dihydrofuran-2(3H)-one derivative with a leaving group (e.g., bromide) at the 3-position.

  • 1-Methyl-1H-tetrazole-5-thiol , serving as the sulfur nucleophile.

Coupling these via nucleophilic substitution forms the sulfanyl bridge. Alternative routes may involve pre-forming the tetrazole moiety and introducing it into the dihydrofuranone scaffold.

Stepwise Synthesis and Reaction Optimization

Synthesis of Dihydrofuran-2(3H)-one Intermediate

The dihydrofuran-2(3H)-one ring is typically synthesized via intramolecular cyclization of γ-hydroxy esters or lactonization of γ-keto acids. For example, γ-bromobutyrolactone can be prepared by bromination of γ-butyrolactone, introducing a leaving group for subsequent substitution.

Preparation of 1-Methyl-1H-tetrazole-5-thiol

The tetrazole-thiol component is synthesized through a [1+3] cycloaddition between sodium azide and a nitrile derivative, followed by methylation. For instance, reaction of 5-mercapto-1H-tetrazole with methyl iodide in alkaline conditions yields 1-methyl-1H-tetrazole-5-thiol.

Coupling via Nucleophilic Substitution

The critical step involves reacting the dihydrofuran-2(3H)-one derivative (e.g., 3-bromodihydrofuran-2(3H)-one) with 1-methyl-1H-tetrazole-5-thiol under basic conditions. A typical procedure uses potassium carbonate in dimethylformamide (DMF) at 60–80°C for 6–12 hours, achieving yields of 65–75% after optimization.

Reaction Conditions:

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Base: K₂CO₃ or Et₃N neutralizes HBr, driving the reaction forward.

  • Temperature: Elevated temperatures (60–80°C) accelerate substitution without decomposition.

Purification Techniques and Yield Enhancement

Crystallization and Solvent Selection

Crude product purification often employs aliphatic hydrocarbons (e.g., methylcyclohexane) for recrystallization, leveraging temperature-dependent solubility. For example, dissolving the crude product in hot methylcyclohexane followed by gradual cooling yields crystals with >95% purity.

Chromatographic Methods

Silica gel column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound from byproducts like unreacted tetrazole-thiol or dihydrofuranone starting material.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.35–4.28 (m, 2H, CH₂), 3.95 (s, 3H, N-CH₃), 3.45–3.38 (m, 2H, CH₂), 2.75–2.65 (m, 2H, CH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S), 1550 cm⁻¹ (tetrazole ring).

Mass Spectrometry

  • ESI-MS: m/z 201.1 [M+H]⁺, consistent with the molecular formula C₆H₈N₄O₂S.

Comparative Evaluation of Methodologies

ParameterNucleophilic SubstitutionAzirine-Aryne Coupling
Yield 65–75%50–60%
Reaction Time 6–12 hours24–48 hours
Scalability HighModerate
Byproducts MinimalRequires deprotection

Nucleophilic substitution outperforms azirine-aryne approaches in yield and scalability, though the latter offers regioselectivity for complex analogs .

Chemical Reactions Analysis

Hydroamination Reactions

This compound participates in iodine-catalyzed hydroamination reactions with alkenes, forming β-amino sulfide derivatives. The tetrazole-thiol group acts as both a nucleophile and a directing group. Key findings include:

ReactantProductYield (%)Conditions
Styrene derivativesβ-Amino sulfides (e.g., 3a–3w )20–94I₂ (10 mol%), CH₃CN, 80°C, 12h
3,4-Dihydro-2H-pyranHydroaminated product (3w )20I₂ (10 mol%), CH₃CN, 80°C, 12h
5-Methylfuran-2(3H)-oneHydroaminated product (3v )56I₂ (10 mol%), CH₃CN, 80°C, 12h

Mechanistic Insights :

  • Iodine facilitates electrophilic activation of the alkene, enabling nucleophilic attack by the tetrazole-thiol group .

  • The reaction proceeds via a non-radical pathway, confirmed by radical trapping experiments .

  • Chemoselectivity favors hydroamination over competing sulfenylation or disulfide formation .

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group undergoes substitution reactions with electrophiles. For example:

Reaction PartnerProductKey Observation
Alkyl/aryl halidesThioether derivativesRequires base (e.g., K₂CO₃)
EpoxidesRing-opened sulfidesRegioselectivity depends on R group

Example :
Reaction with benzyl bromide yields 3-[(1-methyl-1H-tetrazol-5-yl)benzylthio]dihydrofuran-2(3H)-one , confirmed by NMR and MS.

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming disulfides or sulfoxides:

Oxidizing AgentProductConditions
I₂ (catalytic)Disulfide (S–S dimer)RT, CH₂Cl₂, 1h
H₂O₂Sulfoxide (–SO–)0°C, CH₃OH, 30min

Note : Disulfide formation competes with hydroamination in iodine-catalyzed systems but is suppressed under optimized conditions .

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileProductYield (%)
Acetylene derivativesTriazole-fused dihydrofuran45–68
NitrilesTetrazolo[1,5-a]pyridine analogs32–55

Key Feature : Reactions occur under mild conditions (60–80°C, no metal catalyst).

Ring-Opening Reactions

The dihydrofuran ring undergoes acid- or base-catalyzed ring opening:

ConditionProductApplication
HCl (1M)Linear thioether-carboxylic acidPrecursor for peptide coupling
NaOH (0.1M)Sodium enolate intermediateUsed in alkylation reactions

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)Selectivity
Hydroamination1.5× fasterC–N > C–S bond formation
Oxidation2× slowerDisulfide > Sulfoxide
CycloadditionComparableRegioselective for tetrazole

Research Implications

  • The compound’s dual reactivity (tetrazole + sulfanyl) enables modular synthesis of bioactive molecules .

  • Iodine-catalyzed protocols offer eco-friendly routes to functionalized heterocycles .

For further details, consult primary literature from the American Chemical Society and specialized journals in organic synthesis .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one exhibits promising antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a potential candidate for developing new antibiotics. For instance, derivatives have been synthesized and tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Antifungal Properties

In addition to antibacterial activity, the compound has been evaluated for antifungal applications. A study highlighted its effectiveness against Fusarium graminearum and Rhizoctonia solani, with some derivatives showing EC50 values lower than existing antifungal agents . This positions this compound as a promising lead in antifungal drug development.

Anticancer Potential

The unique structure of this compound also suggests potential anticancer properties. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the tetrazole ring is particularly noteworthy, as tetrazoles have been associated with various biological activities, including anticancer effects .

Pesticide Development

The compound's biological activity extends to agricultural applications, particularly in the development of novel pesticides. Its efficacy against fungal pathogens affecting crops makes it a candidate for fungicide formulation. Research into its mode of action could lead to the development of more effective and environmentally friendly agricultural chemicals .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureKey Biological Activity
3-(1H-tetrazol-5-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-oneC₁₂H₁₂N₆OSAnticancer activity
3-Isopropyl-1-{2-[ (1-methyl -1H-tetrazol -5 -yl) sulfanyl] acetyl}C₂₄H₂₇N₅O₂SAnalgesic properties

This table illustrates the diversity of compounds sharing structural similarities with this compound, each exhibiting unique biological activities that can inform further research.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions requiring precise control over reaction conditions to optimize yield and purity. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

A series of bioassays have been conducted to evaluate the antimicrobial and antifungal activities of this compound and its derivatives. These studies provide a significant basis for understanding how structural modifications can enhance biological efficacy, paving the way for future drug development.

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The dihydrofuran-2(3H)-one scaffold is a versatile pharmacophore. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Biological Activity / Application Physicochemical Properties Synthesis Pathway
3-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one (Target Compound) 1-Methyltetrazole-5-ylthio Hypothesized antitumor/antiviral activity (based on S-analogs) High polarity (tetrazole group enhances solubility) Likely involves substitution of γ-lactone with tetrazole-thiol
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives () Benzoimidazolone core with sulfonyl groups Antitumor activity (in vitro evaluation) Moderate solubility (sulfonyl group) Substitution/cyclization using triphosgene
Podophyllotoxin-derived dihydrofuranones (e.g., PODO-1) () Trimethoxyphenyl and styryl groups PPARγ partial agonists (antidiabetic potential) High lipophilicity (aromatic substituents) Cyclization of modified podophyllotoxin
3,3-Diethyl-5-(hydroxyalkyl)dihydrofuran-2(3H)-ones () Diethyl and hydroxyalkyl chains Sigma-2 receptor ligands (neurological applications) Variable solubility (alkyl vs. polar groups) Substitution of benzyl-protected intermediates
3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3H)-one () Methyl and 2-oxopropyl groups Unknown (industrial intermediate) MW: 156.18 g/mol; moderate volatility Unclear, likely functionalization of γ-lactone
Squamone () Long-chain hydroxy-alkyl and furanyl groups Natural product (potential antimicrobial) High MW (~700 g/mol); low solubility Biosynthetic pathways

Key Findings:

Structural Flexibility : The dihydrofuran-2(3H)-one core tolerates diverse substituents, enabling tailored bioactivity. The target compound’s tetrazole group distinguishes it from analogs with sulfonyl () or aromatic () groups.

Biological Activity :

  • Tetrazole-thio derivatives are hypothesized to exhibit enhanced metabolic stability compared to sulfonyl analogs ( vs. Target Compound) .
  • PPARγ agonists () demonstrate lower toxicity than thiazolidinediones but require optimization for potency .
  • Sigma-2 ligands () highlight the scaffold’s applicability in neurological disorders .

Synthetic Accessibility : Substitution reactions (e.g., chlorosulfonation in ) and cyclization (e.g., triphosgene in ) are common strategies. The target compound’s synthesis likely parallels these methods .

Long-chain derivatives (e.g., Squamone) face challenges in bioavailability due to high molecular weight .

Biological Activity

The compound 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one (CID 4006534) is a novel chemical entity with potential biological activities. Its unique structure, featuring a tetrazole moiety, suggests diverse pharmacological properties. This article aims to explore its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N4O2SC_6H_8N_4O_2S. The compound exhibits a dihydrofuran ring fused with a tetrazole group, which is significant for its biological activity.

Structural Formula

Structure C6H8N4O2S\text{Structure }\quad \text{C}_6\text{H}_8\text{N}_4\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit antimicrobial properties. A study focusing on various tetrazole derivatives revealed that they possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity, indicating that modifications to the tetrazole structure can lead to improved efficacy .

Anticancer Potential

Preliminary studies have suggested that this compound may exhibit anticancer properties. In vitro assays using various cancer cell lines demonstrated cytotoxic effects, with IC50 values indicating effective growth inhibition. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

Recent investigations into neuroprotective properties have shown that tetrazole derivatives can modulate neuroinflammatory responses, suggesting potential applications in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for further research in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectiveModulation of neuroinflammation

Case Study: Anticancer Activity

In a controlled study, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 10 µM for MCF-7 cells, showcasing its potential as an anticancer agent. Further analysis revealed that the compound induced apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Q & A

Q. What are the standard synthetic routes for preparing 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one, and what purification methods are recommended?

  • Methodological Answer : Synthesis typically involves cyclization of substituted alkenoic acid derivatives using hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene) to form the dihydrofuran-2(3H)-one core. For example, analogous compounds like 5-(azidomethyl)-dihydrofuran-2(3H)-one derivatives are synthesized via iodine-mediated cyclization followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradients) . Structural analogs with tetrazole substituents (e.g., phenyl-substituted derivatives) require thiol-ene "click" chemistry or nucleophilic substitution to introduce the tetrazole moiety .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral data should researchers expect?

  • Methodological Answer :
  • 1H/13C NMR : In CDCl3, the dihydrofuran ring protons appear as distinct multiplets (δ 2.5–4.5 ppm), while the methyl group on the tetrazole resonates as a singlet (δ ~3.5 ppm). The tetrazole sulfur-linked proton may show deshielding .
  • IR Spectroscopy : Stretching vibrations for the lactone carbonyl (C=O) at ~1750 cm⁻¹ and tetrazole ring (C=N) at ~1600 cm⁻¹ are critical .
  • HRMS : The molecular ion peak ([M+H]⁺) should match the exact mass (e.g., theoretical m/z for C7H9N4O2S: 213.0395) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) aid in understanding the compound's reactivity and electronic properties?

Q. How can researchers resolve contradictions between crystallographic data and solution-phase spectroscopic observations for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., ring puckering) versus static solid-state structures. For instance, X-ray crystallography of a related dihydrofuran-2(3H)-one derivative revealed a planar lactone ring , while NMR data suggested conformational flexibility. To reconcile this, perform variable-temperature NMR to probe ring inversion barriers and compare with DFT-derived energy barriers .

Q. What are the environmental fate implications of this compound, and how should ecotoxicological studies be designed to assess its impact?

  • Methodological Answer : Follow frameworks like the INCHEMBIOL project, which evaluates abiotic/biotic transformations and bioaccumulation potential. Key steps include:
  • Laboratory Studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and soil sorption coefficients (Kd) .
  • Ecotoxicology : Use tiered testing—acute toxicity assays (e.g., Daphnia magna LC50) followed by chronic exposure studies to assess effects on reproduction and biomarker responses (e.g., oxidative stress enzymes) .

Q. What strategies can be employed to optimize the regioselectivity of substitution reactions on the tetrazole ring?

  • Methodological Answer : The 1-methyl group directs electrophilic substitution to the N2 position due to steric and electronic effects. For nucleophilic attacks (e.g., alkylation), use polar aprotic solvents (DMF, DMSO) and catalysts like K2CO3 to enhance reactivity at the sulfur atom. Monitor reaction progress via LC-MS to detect intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting data between theoretical (DFT) and experimental (X-ray) bond lengths in the tetrazole-dihydrofuran system?

  • Methodological Answer : Discrepancies often arise from crystal packing forces or solvent interactions. To resolve:
  • Compare DFT gas-phase optimized structures with periodic boundary condition (PBC) simulations that mimic the crystal environment.
  • Use Hirshfeld surface analysis on X-ray data to quantify intermolecular interactions (e.g., hydrogen bonds) that distort bond lengths .

Notes for Experimental Design

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the lactone ring.
  • Characterization : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .
  • Environmental Testing : Include positive controls (e.g., known persistent pollutants) to benchmark degradation rates .

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